Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a piperazine ring, a tetrahydroquinazoline ring, and carboxylate, oxo, and thioxo groups. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug .
Molecular Structure Analysis
The compound’s structure would likely be confirmed using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Piperazine, a common structural motif, is found in various agrochemicals and pharmaceuticals. Its incorporation into biologically active compounds often occurs through Mannich reactions. These compounds play essential roles in treating various diseases, including antihistamines, antiparasitic agents, antifungals, antibacterials, antivirals, antipsychotics, antidepressants, anti-inflammatories, anticoagulants, antitumor drugs, and antidiabetic medications. Additionally, piperazine derivatives are investigated for potential treatments related to Parkinson’s and Alzheimer’s diseases. Illegally used psychoactive substances also contain piperazine rings .
Synthesis and Characterization
The novel compound, “Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate,” is obtained via a three-step protocol. Its structure is confirmed through high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) experiments .
Cytotoxicity
Assessing the cytotoxicity of this compound against various cancer cell lines (e.g., human liver, breast, and colon) would provide valuable insights into its potential as an anticancer agent .
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. Piperazine rings are found in a variety of biologically active compounds, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
properties
CAS RN |
946330-11-6 |
---|---|
Product Name |
Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Molecular Formula |
C25H28N4O4S |
Molecular Weight |
480.58 |
IUPAC Name |
methyl 3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28N4O4S/c1-16-4-5-17(2)21(14-16)27-10-12-28(13-11-27)22(30)8-9-29-23(31)19-7-6-18(24(32)33-3)15-20(19)26-25(29)34/h4-7,14-15H,8-13H2,1-3H3,(H,26,34) |
InChI Key |
BJGMCFDJUTUCSX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
solubility |
not available |
Origin of Product |
United States |
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